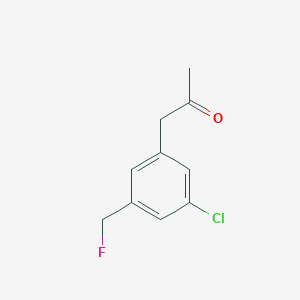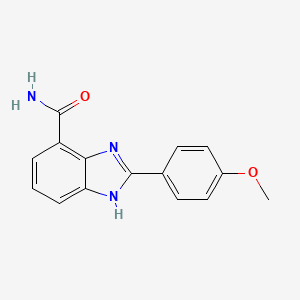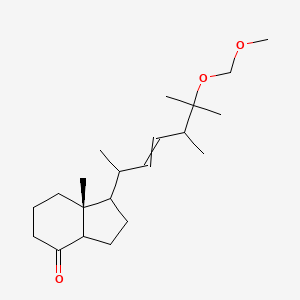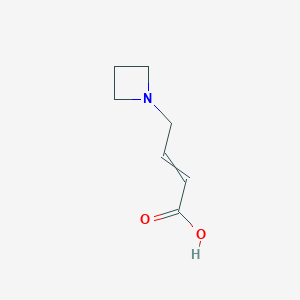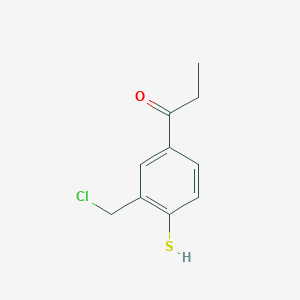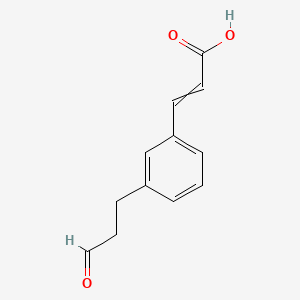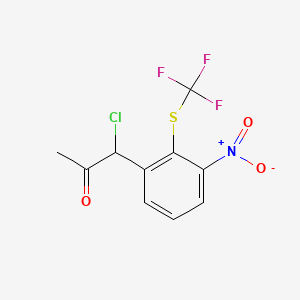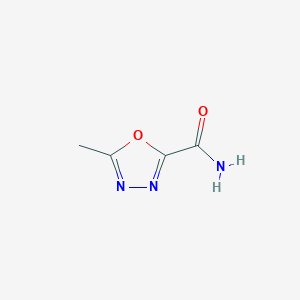
5-Methyl-1,3,4-oxadiazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1,3,4-oxadiazole-2-carboxamide is a heterocyclic compound featuring a five-membered ring with two nitrogen atoms and one oxygen atom. This compound is part of the oxadiazole family, known for its diverse applications in medicinal chemistry and material science due to its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,3,4-oxadiazole-2-carboxamide typically involves the reaction of methyl hydrazine with carbonyl compounds under acidic or basic conditions. One common method includes the cyclization of N-acylhydrazones in the presence of dehydrating agents such as phosphorus oxychloride or thionyl chloride .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature and reaction time to optimize the cyclization step and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methyl-1,3,4-oxadiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Oxidation: Oxadiazole N-oxides.
Reduction: Saturated heterocycles.
Substitution: Various substituted oxadiazole derivatives.
Applications De Recherche Scientifique
5-Methyl-1,3,4-oxadiazole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a scaffold for drug development.
Industry: Utilized in the synthesis of agrochemicals and as a precursor for high-energy materials.
Mécanisme D'action
The mechanism of action of 5-Methyl-1,3,4-oxadiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to form hydrogen bonds and π-π interactions with biological macromolecules, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis .
Comparaison Avec Des Composés Similaires
1,2,4-Oxadiazole: Another regioisomer with similar applications but different electronic properties.
1,3,4-Thiadiazole: Contains sulfur instead of oxygen, offering different reactivity and biological activity.
1,2,5-Oxadiazole (Furazan): Known for its high-energy material applications.
Uniqueness: 5-Methyl-1,3,4-oxadiazole-2-carboxamide stands out due to its balanced electronic properties, making it versatile for various chemical modifications and applications. Its ability to form stable derivatives with diverse biological activities highlights its potential in drug discovery and material science .
Propriétés
Numéro CAS |
99367-45-0 |
|---|---|
Formule moléculaire |
C4H5N3O2 |
Poids moléculaire |
127.10 g/mol |
Nom IUPAC |
5-methyl-1,3,4-oxadiazole-2-carboxamide |
InChI |
InChI=1S/C4H5N3O2/c1-2-6-7-4(9-2)3(5)8/h1H3,(H2,5,8) |
Clé InChI |
PZBXSAFDGUFOKN-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(O1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


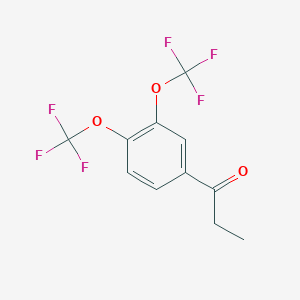


![tert-Butyl (1R,2S,4R,5S)-7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate](/img/structure/B14057590.png)
